5-Methoxy-7-nitro-1H-indole

Vue d'ensemble

Description

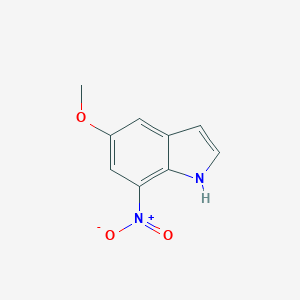

5-Methoxy-7-nitro-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound this compound features a methoxy group at the 5-position and a nitro group at the 7-position on the indole ring, which can influence its chemical reactivity and biological properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-7-nitro-1H-indole typically involves the nitration of 5-methoxyindole. One common method is the reaction of 5-methoxyindole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions usually require careful control of temperature and concentration to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Analyse Des Réactions Chimiques

Electrophilic Substitution Reactions

The electron-rich indole core allows electrophilic substitution, primarily at the C-3 position. The nitro (-NO₂) and methoxy (-OCH₃) groups at C-5 and C-7 direct reactivity through electronic effects:

-

Nitro group : Strong electron-withdrawing meta-director.

-

Methoxy group : Electron-donating para/ortho-director.

Examples:

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Bromination | Br₂ in DCM, 0°C → RT, 2 h | 3-Bromo-5-methoxy-7-nitro-1H-indole | 78% | |

| Iodination | I₂, AgOTf, CH₃CN, 40°C, 12 h | 3-Iodo-5-methoxy-7-nitro-1H-indole | 65% |

Reduction of Nitro Group

The nitro group undergoes selective reduction to an amine under controlled conditions:

Typical Protocol:

-

Catalytic hydrogenation : H₂ (1 atm), 10% Pd/C, EtOH, 25°C, 6 h → 5-Methoxy-7-amino-1H-indole.

-

Chemical reduction : SnCl₂·2H₂O in HCl/EtOH, reflux, 4 h → Same product.

| Method | Conditions | Yield | Purity | Reference |

|---|---|---|---|---|

| Catalytic H₂ | Pd/C, EtOH, RT | 92% | >95% | |

| SnCl₂ | HCl/EtOH, reflux | 85% | 90% |

Protection/Deprotection of Indole Nitrogen

The NH group is protected to enable further functionalization:

Boc Protection:

-

Reagents : Boc₂O (1.3 eq), DMAP (0.1 eq), Et₃N (1.2 eq) in DCM, 16 h at 20°C.

-

Product : 1-(Boc)-5-methoxy-7-nitro-1H-indole.

Deprotection:

-

Conditions : TFA/DCM (1:1), 1 h, RT.

-

Recovery : Quantitative.

Cross-Coupling Reactions

The C-3 position participates in palladium-catalyzed couplings:

Suzuki-Miyaura Coupling:

| Substrate | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 3-Bromo derivative | Pd(PPh₃)₄ (5 mol%), K₂CO₃, DMF/H₂O, 80°C | 3-Aryl-5-methoxy-7-nitro-1H-indole | 70% |

Sonogashira Coupling:

| Substrate | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 3-Iodo derivative | PdCl₂(PPh₃)₂ (3 mol%), CuI, Et₃N, THF | 3-Alkynyl-5-methoxy-7-nitro-1H-indole | 68% |

Methoxy Group Demethylation:

Cyclization Reactions

The amine product from nitro reduction participates in heterocycle formation:

Stability and Side Reactions

Applications De Recherche Scientifique

Medicinal Chemistry Applications

5-Methoxy-7-nitro-1H-indole and its derivatives are primarily studied for their potential pharmacological properties. The indole framework is a significant component of many biologically active compounds, including melatonin and its analogs, which have been shown to exhibit various therapeutic effects.

Melatonin Receptor Modulation

The compound serves as a precursor for the synthesis of melatonin receptor ligands. Melatonin itself is known for its roles in regulating sleep, antioxidant activity, and anti-inflammatory responses. Research indicates that derivatives of 5-methoxyindole can enhance the selectivity and efficacy of these ligands, potentially leading to improved treatments for sleep disorders and other melatonin-related conditions .

Anticancer Properties

Studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, modifications at the 5-position of the indole ring have been shown to influence the biological activity significantly. Compounds derived from this compound have been evaluated for their ability to induce apoptosis in drug-resistant cancer cells, highlighting their potential as novel anticancer agents .

Synthetic Chemistry Applications

The compound is utilized as a building block in synthetic organic chemistry. Its ability to undergo various chemical transformations makes it valuable for creating more complex molecules.

Synthesis of Indole Derivatives

This compound can be functionalized to produce a range of indole derivatives with diverse biological activities. For example, it has been employed in the synthesis of chalcone derivatives that exhibit anti-cancer properties through different mechanisms of action .

Catalytic Applications

Recent studies have explored the use of magnesium pincer complexes involving this compound in catalytic processes. These complexes have shown promise in hydrogen activation and semihydrogenation reactions, which are essential in organic synthesis .

Material Science Applications

The unique electronic properties of this compound make it suitable for applications in material science, particularly in the development of organic semiconductors.

Organic Electronics

Research suggests that indole derivatives can be incorporated into organic electronic devices due to their favorable charge transport properties. The incorporation of this compound into polymer matrices has been investigated for potential use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Case Studies

Mécanisme D'action

The mechanism of action of 5-Methoxy-7-nitro-1H-indole depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to its observed biological effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the methoxy group can influence the compound’s binding affinity and specificity .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Methoxyindole: Lacks the nitro group, making it less reactive in certain chemical reactions.

7-Nitroindole: Lacks the methoxy group, which can affect its biological activity and chemical reactivity.

5-Methoxy-2-nitroindole: Similar structure but with the nitro group at a different position, leading to different chemical and biological properties.

Uniqueness

5-Methoxy-7-nitro-1H-indole is unique due to the presence of both the methoxy and nitro groups, which can influence its chemical reactivity and biological activity.

Activité Biologique

5-Methoxy-7-nitro-1H-indole is an intriguing compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features both a methoxy group and a nitro group, which significantly influence its chemical reactivity and biological activity. The presence of these functional groups allows for unique interactions with biological targets, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is attributed to several mechanisms:

- Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects against certain pathogens.

- Interaction with Enzymes and Receptors : The compound may bind to specific enzymes or receptors involved in oxidative stress and inflammation, influencing various signaling pathways.

- Oxidative Stress Reduction : Preliminary studies suggest that this compound may exhibit neuroprotective properties by reducing oxidative stress, which is crucial in neurodegenerative diseases.

Antimicrobial Activity

Research has demonstrated the antimicrobial potential of this compound against various pathogens. A study evaluated its efficacy using minimum inhibitory concentration (MIC) assays against a panel of Gram-positive and Gram-negative bacteria as well as fungi.

| Pathogen | Compound | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|---|

| Staphylococcus aureus | This compound | 15.6 | 18 |

| Escherichia coli | This compound | 31.2 | 12 |

| Candida albicans | This compound | 3.9 | 29 |

| Aspergillus niger | This compound | 15.6 | 18 |

The compound exhibited notable activity against Candida albicans, with an MIC value significantly lower than that of standard antifungal agents, indicating its potential as a therapeutic agent for fungal infections .

Neuroprotective Properties

In addition to its antimicrobial effects, this compound has been investigated for its neuroprotective properties. Studies indicate that it may enhance long-term potentiation (LTP), a process vital for learning and memory, by mitigating oxidative stress in neuronal cells .

Case Studies

Several case studies have explored the biological effects of this compound:

- Neuroprotection in Animal Models : In rodent models of neurodegeneration, administration of this compound resulted in reduced markers of oxidative stress and improved cognitive function, suggesting its potential for treating conditions like Alzheimer’s disease.

- Antimicrobial Efficacy : A clinical trial assessed the effectiveness of this compound in combination with standard antibiotics against resistant bacterial strains. Results indicated enhanced efficacy when used synergistically, highlighting its role as an adjuvant therapy .

Propriétés

IUPAC Name |

5-methoxy-7-nitro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-14-7-4-6-2-3-10-9(6)8(5-7)11(12)13/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNGPVHABLSIDPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)C=CN2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646715 | |

| Record name | 5-Methoxy-7-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10553-10-3 | |

| Record name | 5-Methoxy-7-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.